molecular formula C50H77NO12 B1670236 Demethoxyrapamycin CAS No. 83482-58-0

Demethoxyrapamycin

Cat. No.: B1670236
CAS No.: 83482-58-0
M. Wt: 884.1 g/mol
InChI Key: SRIDGLJAFSFWOP-UHFFFAOYSA-N
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Description

The compound Demethoxyrapamycin is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, methoxy groups, and a tricyclic framework, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Demethoxyrapamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with a Ca2±independent signaling pathway emanating from the IL-2 receptor . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The FKBP12-Demethoxyrapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tricyclic framework and the introduction of hydroxyl and methoxy groups. The synthetic route typically starts with the preparation of the cyclohexyl ring, followed by the construction of the tricyclic core through a series of cyclization reactions. The hydroxyl and methoxy groups are then introduced using selective functionalization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Demethoxyrapamycin: shares similarities with other tricyclic compounds that possess hydroxyl and methoxy groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the tricyclic framework, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77NO12/c1-30-15-11-10-12-16-31(2)44(60-8)27-38-20-18-36(7)50(59,63-38)47(56)48(57)51-22-14-13-17-39(51)49(58)62-45(35(6)25-37-19-21-40(52)46(26-37)61-9)29-43(55)34(5)24-33(4)42(54)28-41(53)32(3)23-30/h10-12,15-16,24,30,32,34-40,42,44-46,52,54,59H,13-14,17-23,25-29H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIDGLJAFSFWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)CC(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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